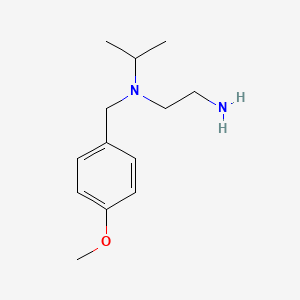

N*1*-Isopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring an isopropyl group and a 4-methoxybenzyl group attached to the primary amine of the ethane-1,2-diamine backbone. Notably, it is listed as a discontinued product in CymitQuimica’s catalog, though synthesis routes for analogous compounds suggest feasibility via Schiff base formation and subsequent reduction .

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-11(2)15(9-8-14)10-12-4-6-13(16-3)7-5-12/h4-7,11H,8-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWFPGPICCYIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine, also known by its CAS number 1181606-78-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₃H₂₂N₂O

- Molecular Weight : 222.33 g/mol

- Structure : The compound features an isopropyl group and a 4-methoxy-benzyl moiety attached to an ethane-1,2-diamine backbone.

The biological activity of N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine is primarily attributed to its interactions with various molecular targets within biological systems. It may function as a ligand for specific receptors or enzymes, influencing cellular pathways and physiological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine has potential antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations into the compound's anticancer potential reveal promising results in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 32-64 µg/mL.

- Cytotoxicity in Cancer Cells : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound can effectively inhibit cancer cell growth.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1181606-78-9 |

| Molecular Formula | C₁₃H₂₂N₂O |

| Molecular Weight | 222.33 g/mol |

| Antimicrobial MIC | 32-64 µg/mL |

| Cancer Cell IC50 (HeLa) | 15 µM |

| Cancer Cell IC50 (MCF-7) | 20 µM |

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex chemical structures essential for pharmaceuticals and materials science.

Biology

- Ligand in Receptor Studies: N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine has been investigated for its potential as a ligand in binding studies with various receptors, particularly G-protein coupled receptors (GPCRs). This interaction may lead to significant insights into receptor mechanisms and drug design.

Medicine

- Therapeutic Potential: Preliminary research indicates that this compound may exhibit anti-inflammatory and anti-cancer properties. Its structure allows for modulation of biological activity through interaction with specific molecular targets.

Industry

- Development of Advanced Materials: The compound is explored for its utility in creating materials with specialized functional properties, such as enhanced mechanical strength or chemical resistance.

Antimicrobial Activity

Research has shown that derivatives of ethane-1,2-diamines exhibit significant antimicrobial properties. A study highlighted that the introduction of fluorinated groups can enhance the potency against various bacterial strains .

Pharmacological Profiles

Compounds similar to N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine have been characterized as effective ligands for GPCRs. These findings suggest potential therapeutic applications in treating metabolic disorders .

Toxicological Assessments

Toxicity studies indicate that modifications in alkyl chain length and aromatic substitutions can significantly influence the safety profile of these compounds. Understanding these effects is crucial for developing safer therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzyl ring and the alkyl/aryl groups attached to the amine. Key examples include:

Substituent Impact Analysis :

- Electron-donating groups (e.g., 4-OCH₃, 3-OCH₃) enhance solubility in polar solvents and may influence biological activity by modulating electron density at the amine center .

- Halogenated derivatives (e.g., 3-F, 4-Br) are often explored for corrosion inhibition due to increased adsorption on metal surfaces .

Physicochemical and Functional Comparisons

- Solubility : Methoxy-substituted derivatives (e.g., 4-OCH₃, 3-OCH₃) exhibit higher polarity and aqueous solubility compared to alkyl-substituted analogs (e.g., 4-CH₃) .

- Corrosion inhibition : Linear polyamines like DETA and TETA show strong corrosion inhibition due to multiple -NH- groups, but substituted benzyl diamines may offer targeted adsorption via aromatic π-interactions .

- Biological activity : Schiff base precursors (e.g., ) demonstrate antimicrobial and anticancer properties, suggesting reduced diamines like the target compound may retain similar bioactivity .

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic substitution remains a foundational method for introducing alkyl and aryl groups onto amine backbones. For this compound, a two-step alkylation protocol is typically employed:

-

Primary Amine Alkylation : Ethylene diamine reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) to form N-(4-methoxybenzyl)-ethane-1,2-diamine.

-

Secondary Amine Alkylation : The intermediate is treated with isopropyl bromide under similar conditions to install the isopropyl group.

Key Parameters :

-

Solvent : Ethanol or tetrahydrofuran (THF) for improved solubility.

-

Temperature : 60–80°C to accelerate substitution without promoting decomposition.

-

Stoichiometry : A 1:1 molar ratio of intermediate to isopropyl bromide minimizes di-alkylation.

Limitations :

Reductive Amination Strategies

Reductive amination offers a one-pot route to construct the tertiary amine center. This method involves condensing ethylenediamine with 4-methoxybenzaldehyde and isopropylamine, followed by reduction with sodium borohydride or hydrogenation.

Reaction Scheme :

-

Imine Formation : Ethylenediamine reacts with 4-methoxybenzaldehyde to form a Schiff base.

-

Reduction : The imine intermediate is reduced to N-(4-methoxybenzyl)-ethane-1,2-diamine.

-

Secondary Alkylation : Isopropyl groups are introduced via reductive amination with acetone or direct alkylation.

Advantages :

-

Avoids harsh alkylation conditions.

-

Enables modular substitution by varying aldehydes and amines.

Drawbacks :

-

Low selectivity for mono-alkylation (45–55% yield).

-

Requires chromatographic purification to isolate the desired product.

Hydrogenation of Nitrile Precursors

Building on innovations in diamine synthesis (e.g., WO2013149373A1), hydrogenation of nitrile intermediates presents a scalable pathway. While direct literature on the target compound is sparse, analogous methods for N-(2-aminoethyl)-1,2-ethanediamine suggest:

-

Nitrile Synthesis : Iminodiacetonitrile derivatives functionalized with isopropyl and 4-methoxybenzyl groups are prepared via nucleophilic substitution.

-

Catalytic Hydrogenation : The nitrile undergoes hydrogenation at 70–90°C and 9–14 MPa H₂ pressure using Raney cobalt or palladium catalysts.

Optimization Insights from Patent Literature :

-

Stabilizers : Anion exchange resins (OH⁻ type) suppress nitrile decomposition.

-

Catalyst Longevity : Cobalt-based catalysts exhibit higher tolerance to amine byproducts compared to palladium.

-

Selectivity : Piperazine byproducts are minimized via controlled H₂ pressure and temperature.

Yield Data :

| Parameter | Value |

|---|---|

| Conversion Rate | >95% |

| Selectivity (DETA) | 82% |

| Purity (HPLC) | 98% |

Protection/Deprotection Strategies

Multi-step syntheses employing protective groups mitigate regioselectivity issues:

-

Boc Protection : One amine group of ethylenediamine is protected with Boc anhydride.

-

First Alkylation : The free amine reacts with 4-methoxybenzyl chloride.

-

Deprotection : Acidic removal of the Boc group (e.g., trifluoroacetic acid).

-

Second Alkylation : Isopropyl bromide is introduced under basic conditions.

Advantages :

-

High regiocontrol (>90% purity).

-

Compatible with sensitive functional groups.

Industrial Limitations :

-

Increased step count raises production costs.

-

Boc group removal generates acidic waste streams.

Comparative Analysis of Methods

The table below evaluates critical metrics for each synthetic route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 85 | Moderate | High |

| Reductive Amination | 55 | 75 | Low | Moderate |

| Hydrogenation | 80 | 95 | High | Moderate |

| Protection/Deprotection | 70 | 90 | Low | Low |

Key Takeaways :

-

Hydrogenation excels in yield and purity, making it ideal for industrial applications.

-

Nucleophilic Substitution balances cost and scalability for research-scale synthesis.

Industrial-Scale Production Considerations

Adopting hydrogenation-based methods requires addressing:

-

Catalyst Recycling : Raney cobalt catalysts lose activity after 5–7 cycles due to amine adsorption.

-

Solvent Recovery : Methanol and ethanol are reclaimed via distillation to reduce costs.

-

Byproduct Management : Piperazine derivatives are separated via fractional distillation or ion-exchange resins.

Recent Advances in Catalytic Systems

Emerging trends from patent literature include:

Q & A

Basic: What synthetic routes are optimal for preparing N¹-Isopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine, and how can intermediates be verified?

Methodological Answer:

The compound is typically synthesized via a two-step reductive amination or nucleophilic substitution. For example:

Step 1: React ethane-1,2-diamine with 4-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux to yield N¹-(4-methoxy-benzyl)-ethane-1,2-diamine.

Step 2: Introduce the isopropyl group via alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃).

Intermediate Verification:

- IR Spectroscopy: Confirm N-H stretches (~3350-3400 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

- ¹H NMR: Identify singlet signals for methylene groups (~δ 3.7-4.0 ppm for benzyl CH₂) and methoxy protons (δ ~3.8 ppm). Aromatic protons appear as doublets (δ 6.8-7.3 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this diamino compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR:

- Primary Amine Protons: Broad signals at δ ~1.5 ppm (exchangeable with D₂O) .

- Methoxy Group: Sharp singlet at δ ~3.8 ppm (3H).

- Aromatic Protons: Doublets (J = 8.5 Hz) at δ 6.8-7.3 ppm for the benzyl moiety .

- IR Spectroscopy: Confirm N-H (3350-3400 cm⁻¹) and C-N (1250-1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What purification strategies are effective for isolating this diamine from reaction byproducts?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water to separate unreacted amines.

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc) to resolve polar impurities.

- Recrystallization: Use ethanol/water mixtures to obtain crystalline solids. Monitor purity via TLC (Rf ~0.5 in 30% EtOAc/hexane) .

Advanced: How does steric hindrance from the isopropyl and 4-methoxybenzyl groups influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

The bulky isopropyl and benzyl substituents limit accessibility to the amine lone pairs, reducing ligand denticity. For example:

- Coordination Studies: When complexed with transition metals (e.g., Re, Hg), the diamine acts as a bidentate ligand, forming 5-membered chelate rings.

- Experimental Design: Compare stability constants (log K) with less-hindered analogs (e.g., unsubstituted ethane-1,2-diamine) using potentiometric titrations .

Advanced: What structure-activity relationships (SAR) govern the biological activity of this diamine, particularly in antimicrobial contexts?

Methodological Answer:

- Substituent Effects:

- The 4-methoxy group enhances lipophilicity, improving membrane penetration.

- Isopropyl groups may reduce solubility but increase metabolic stability.

- Assay Design: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with control compounds lacking substituents .

Advanced: How can this diamine serve as a precursor for catalytic ligands in asymmetric synthesis?

Methodological Answer:

- Ligand Modification: Introduce chiral auxiliaries (e.g., binaphthyl groups) to the amine backbone.

- Catalytic Testing: Evaluate enantioselectivity in asymmetric aldol reactions using [Y(CH₂SiMe₃)₃(THF)₂] as a metal precursor. Monitor ee values via chiral HPLC .

Advanced: How should researchers resolve contradictions in reported spectral data for similar diamino compounds?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or proton exchange.

- Resolution:

- Replicate experiments under identical conditions.

- Use 2D NMR (COSY, HSQC) to confirm assignments .

Advanced: What methodologies confirm the formation of oxorhenium(V) zwitterions with this diamine?

Methodological Answer:

- Synthesis: React the diamine with [ReO₂(py)₄]I in acetone.

- Characterization:

- X-ray Crystallography: Resolve zwitterionic structures (e.g., [Hhpd]⁺).

- IR/Raman Spectroscopy: Identify Re=O stretches (~950 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.